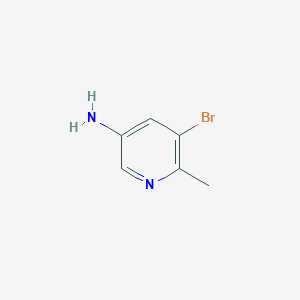

5-氨基-3-溴-2-甲基吡啶

货号 B109546

CAS 编号:

186593-43-1

分子量: 187.04 g/mol

InChI 键: UCLLYIVDXZGQSZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

5-Amino-3-bromo-2-methylpyridine is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

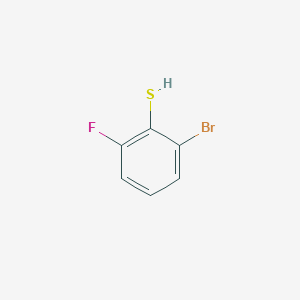

The synthesis of 5-Amino-3-bromo-2-methylpyridine can be achieved via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . This reaction is palladium-catalyzed and produces a series of novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis

The molecular formula of 5-Amino-3-bromo-2-methylpyridine is C6H7BrN2 . Its molecular weight is 187.037 . The IUPAC Standard InChI is InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3, (H2,8,9) .Chemical Reactions Analysis

The pKa value of 2-amino-5-bromo-3-methylpyridine was found to be 4.96 . The combination of 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid results in the formation of salt .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-bromo-2-methylpyridine include a melting point of 88-95 °C . Its empirical formula is C6H7BrN2 and it has a molecular weight of 187.04 .科学研究应用

合成和化学反应

- 5-氨基-3-溴-2-甲基吡啶可用于合成各种基于吡啶的衍生物。例如,它可以参与反应形成N-[2-甲基-5(或3)吡啶基]-邻硝基苯胺,随后转化为氨基衍生物 (Peterson & Tolman, 1977)。

- 该化合物参与与液氨中的钾胺的氨化反应,导致二氨基吡啶或相关化合物的生成 (Streef & Hertog, 2010)。

- 它用于钯催化的氨化过程,可以高效地产生类似5-氨基-2-氯吡啶的化学选择性产物 (Ji, Li & Bunnelle, 2003)。

化学合成和分析

- 5-氨基-3-溴-2-甲基吡啶可以通过涉及与不同化合物反应的各种多步过程合成。这些过程可以导致新型基于吡啶的分子的形成 (Ahmad et al., 2017)。

- 该化合物在合成配体方面起着重要作用,特别是适用于与镧系(III)阳离子形成络合物的配体 (Charbonnière, Weibel & Ziessel, 2001)。

光反应和电催化

- 它参与光诱导的氨基-亚胺互变异构化反应,这是在基质隔离红外光谱学和密度泛函理论计算研究中探索的过程 (Akai et al., 2006)。

- 该化合物还可应用于电催化反应,例如在离子液体中将2-氨基-5-溴吡啶与CO2进行羧化反应 (Feng et al., 2010)。

安全和危害

属性

IUPAC Name |

5-bromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLYIVDXZGQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594049 | |

| Record name | 5-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-methylpyridine | |

CAS RN |

186593-43-1 | |

| Record name | 5-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2-methyl-5-nitropyridine (2.3 g, 10.5 mmol) in EtOH (20 mL) was added water (40 mL), NH4Cl (2.25 g, 42 mmol) and iron powder (2.94 g, 52.5 mmol). The mixture was stirred at 75° C. for 2 hours. After the reaction mixture was cooled to room temperature, it was filtered through a celite pad. Organic solvent was removed under reduced pressure, and it was extracted with CH2Cl2 (3×30 mL). The combined organic layer was dried over Na2SO4, and solvent was removed to give an off-white solid (1.52 g, 77%).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)